molecular formula C16H18ClNO2 B8684789 1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 647841-75-6

1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B8684789
CAS No.: 647841-75-6
M. Wt: 291.77 g/mol
InChI Key: OCNZDFZYONURAK-UHFFFAOYSA-N
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Description

1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with a chloroethoxyphenyl group and a dimethyl group

Preparation Methods

The synthesis of 1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The chloroethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the pyrrole ring is treated with a chloroethoxybenzene derivative under acidic conditions.

    Final Assembly: The final step involves the coupling of the substituted pyrrole with ethanone under basic conditions to form the target compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth and metabolism. Its chloroethoxyphenyl group may interact with cellular receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

1-(1-(3-Chloro-4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be compared with similar compounds such as:

    1-(3-Chloro-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.

    1-(3-Chloro-4-ethoxyphenyl)ethanone: Lacks the pyrrole ring, resulting in different reactivity and applications.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Contains multiple methoxy groups and a different core structure, leading to unique properties and uses.

Properties

CAS No.

647841-75-6

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

1-[1-(3-chloro-4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

InChI

InChI=1S/C16H18ClNO2/c1-5-20-16-7-6-13(9-15(16)17)18-10(2)8-14(11(18)3)12(4)19/h6-9H,5H2,1-4H3

InChI Key

OCNZDFZYONURAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Utilizing the general procedure outlined in EXAMPLE 1, 1-(3-chloro-4-ethoxyphenyl)-2,5-dimethylpyrrole (1.21 g, 4.8 mmol), acetic anhydride (5 mL), and hydriodic acid (0.07 mL, 0.83 mmol) reacted to give 3-acetyl-1-(3-chloro-4-ethoxyphenyl)-2,5-dimethylpyrrole as a tan solid: 1H NMR (CDCl3, 500 MHz) δ 7.21 (d, 1H), 7.04-6.98 (m, 2H), 6.29 (s, 1H), 4.17 (q, 2H), 2.41 (s, 3H), 2.30 (s, 3H), 1.98 (s, 3H), 1.52 (t, 3H); MS (ESI) 292 (M+H)+.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.07 mL
Type
reactant
Reaction Step Three

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